- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V, Synlett, 2008, (12), 1870-1876
Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)
Bis(3-methoxyphenyl)amine structure
Product Name:Bis(3-methoxyphenyl)amine
N.o CAS:92248-06-1
MF:C14H15NO2
MW:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905
Update Time:2024-10-26
Bis(3-methoxyphenyl)amine Propriedades químicas e físicas
Nomes e Identificadores
-
- Bis(3-methoxyphenyl)amine
- 3-Methoxy-N-(3-methoxyphenyl)aniline
- 3,3'-dimethoxydiphenylamine
- 3-methoxy-N-(3-methoxyphenyl)benzenamine
- Bis-(3-methoxy-phenyl)-amin
- di(3-methoxyphenyl)amine
- di-(m-methoxyphenyl)amine
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- N-(3-Methoxyphenyl)-3-methoxyaniline
- AK123449
- AX8247627
- X6608
- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
- AKOS016011823
- SB80175
- C77155
- AS-65764
- CS-0150329
- MFCD23703137
- 92248-06-1
- DTXSID20578736
- DA-00810
- SCHEMBL1085867
-
- MDL: MFCD23703137
- Inchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
- Chave InChI: SUTJWELGLJHXGI-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1
Propriedades Computadas
- Massa Exacta: 229.11000
- Massa monoisotópica: 229.110278721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 30.5
Propriedades Experimentais
- PSA: 30.49000
- LogP: 3.52040
Bis(3-methoxyphenyl)amine Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(3-methoxyphenyl)amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114424-5g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 5g |
$1085.40 | 2023-08-31 | |
| Alichem | A019114424-10g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 10g |
$1407.00 | 2023-08-31 | |
| Alichem | A019114424-25g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 25g |
$2706.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
1100.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-200mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 200mg |
314.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-50mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 50mg |
116.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-250mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 250mg |
815CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 100mg |
365CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
2007CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D752687-100mg |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95+% | 100mg |
$75 | 2024-06-06 |
Bis(3-methoxyphenyl)amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 2 d, 110 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Palladium Solvents: Methanol ; 24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
Referência
- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones, Molecules, 2013, 18, 10334-10351
Método de produção 3
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ; 24 h, 100 °C
Referência
- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols, Journal of Organic Chemistry, 2018, 83(14), 7347-7359
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 100 °C; 18 h, 100 °C
Referência
- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems, Journal of Organic Chemistry, 2019, 84(7), 3801-3816
Método de produção 6
Condições de reacção
1.1 Reagents: Cupric acetate Solvents: Dichloromethane , Pyridine ; 72 h, rt
Referência
- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor, Journal of the American Chemical Society, 2013, 135(1), 232-241
Método de produção 8
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
Referência
- Regioselective Synthesis of Oxygenated Carbazoles, 2006, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, 130 °C
Referência
- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 24 h, 70 °C
Referência
- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines, Synlett, 2009, (19), 3198-3200
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ; rt; 14 h, 110 °C
Referência
- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts, Tetrahedron, 2018, 74(38), 5486-5493
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
Referência
- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 3 d, reflux
Referência
- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP Solvents: Toluene , Water ; 3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
Referência
- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ; rt → 100 °C; 12 h, 100 °C
Referência
- Preparation of hole transport materials, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ; rt
Referência
- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
Referência
- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,
Método de produção 18
Condições de reacção
Referência
- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: BINAP , 1809407-53-1 Solvents: 1,4-Dioxane ; 18 h, 120 °C
Referência
- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes, Australian Journal of Chemistry, 2015, 68(12), 1842-1853
Bis(3-methoxyphenyl)amine Raw materials
- 3-Iodoanisole
- 3-Methoxybenzeneboronic acid
- 3-Bromoanisole
- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-
- 3-Chloroanisole
Bis(3-methoxyphenyl)amine Preparation Products
Bis(3-methoxyphenyl)amine Literatura Relacionada
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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